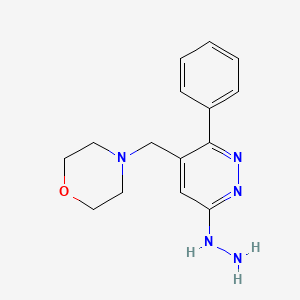
4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- is a heterocyclic organic compound with the molecular formula C14H17N3S2. This compound features a pyrimidine ring substituted with butylthio and phenylthio groups, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Thioether Formation: The butylthio and phenylthio groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine core with butylthiol and phenylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydride, potassium carbonate.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- involves:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Molecular Targets: Targets include kinases and other enzymes involved in cell signaling pathways.
Pathways Involved: The inhibition of these enzymes can disrupt cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pyrimidinamine, 2-(methylthio)-6-(phenylthio)-
- 4-Pyrimidinamine, 2-(ethylthio)-6-(phenylthio)-
- 4-Pyrimidinamine, 2-(propylthio)-6-(phenylthio)-
Uniqueness
4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butylthio group provides a distinct steric and electronic environment compared to shorter alkylthio groups, potentially leading to different interaction profiles with biological targets.
This detailed overview should provide a comprehensive understanding of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-, its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
284681-95-4 |
|---|---|
Formule moléculaire |
C14H17N3S2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-butylsulfanyl-6-phenylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3S2/c1-2-3-9-18-14-16-12(15)10-13(17-14)19-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,15,16,17) |
Clé InChI |
AGQUGFOFTNODQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC(=CC(=N1)SC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)
![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)

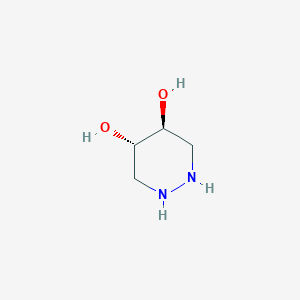
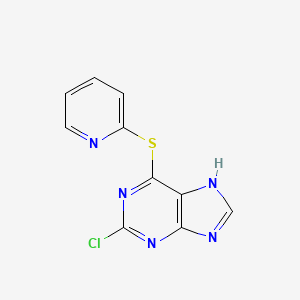

![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
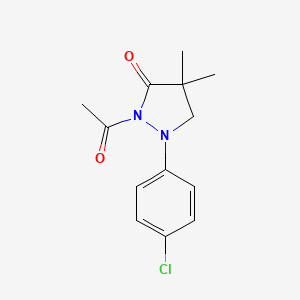
![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
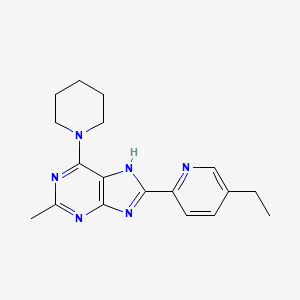
![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)
